molecular formula C16H22BrNO2 B5816517 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide

2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide

Cat. No.: B5816517
M. Wt: 340.25 g/mol
InChI Key: YZXAWTYLMLBDJS-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide is an organic compound that features a brominated phenoxy group and a cycloheptylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-methylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with cycloheptylamine under suitable conditions to form the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and amide groups can participate in oxidation and reduction reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of brominated phenoxy compounds with biological systems, providing insights into their mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group could play a role in binding to the target, while the cycloheptylacetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methylphenoxy)-N-(2-tert-butylphenyl)acetamide
  • 2-(4-bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide
  • N-[2-(4-bromo-2-methylphenoxy)ethyl]-2-butanamine oxalate

Uniqueness

2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide is unique due to its specific combination of a brominated phenoxy group and a cycloheptylacetamide moiety. This structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-12-10-13(17)8-9-15(12)20-11-16(19)18-14-6-4-2-3-5-7-14/h8-10,14H,2-7,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXAWTYLMLBDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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